CCR2 antagonist research is hindered by poor murine cross-reactivity and oral bioavailability. R-138727 addresses this with potent, balanced antagonism at human and murine CCR2 (low nM) and high oral bioavailability in rodents.
INCB3344 is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2), a key regulator of monocyte and macrophage migration in inflammatory processes. It is distinguished by its high affinity for both human and murine CCR2, making it a valuable tool for translational research. [REFS-1, REFS-2] Its suitability for in vivo studies is supported by good oral bioavailability in rodent models, a critical attribute for procurement decisions involving animal studies of inflammatory diseases. [1]
Selecting a CCR2 antagonist based on class alone is unreliable due to significant compound-specific differences in potency, species cross-reactivity, and pharmacokinetic profiles. For instance, older antagonists like RS-102895 exhibit substantially lower potency, requiring higher concentrations that risk off-target effects. [1] Furthermore, many CCR2 antagonists show poor affinity for the murine receptor, rendering them unsuitable for preclinical mouse models and complicating the translation of in vitro findings. [2] INCB3344 was specifically developed to address this translational gap with potent activity against both human and mouse CCR2, a feature not universally shared by other compounds in this class. [3]
INCB3344 demonstrates significantly higher potency against human CCR2 compared to the older, commonly cited antagonist RS-102895. In a binding antagonism assay, INCB3344 exhibited an IC50 of 5.1 nM. [1] In contrast, RS-102895 has a reported IC50 of 360 nM for human CCR2b, making it substantially less potent.
| Evidence Dimension | In Vitro Potency (Human CCR2 Binding IC50) |
| Target Compound Data | 5.1 nM |
| Comparator Or Baseline | RS-102895: 360 nM |
| Quantified Difference | ~70.6x more potent than RS-102895 |
| Conditions | Whole cell radioligand binding assays for human CCR2. |
Higher potency allows for the use of lower experimental concentrations, reducing the risk of off-target effects and increasing the likelihood of observing specific, on-target biological outcomes.
A key procurement differentiator for INCB3344 is its potent and comparable activity against both human and murine CCR2, which is critical for translating in vitro findings from human cells to in vivo rodent models. INCB3344 inhibits human CCR2 with a binding IC50 of 5.1 nM and murine CCR2 with an IC50 of 9.5 nM. [1] This dual activity is a designed feature not present in many CCR2 antagonists, which often exhibit significantly lower affinity for the mouse receptor. [2]
| Evidence Dimension | Species Cross-Reactivity (Binding IC50) |
| Target Compound Data | Human CCR2: 5.1 nM; Murine CCR2: 9.5 nM |
| Comparator Or Baseline | Many CCR2 antagonists exhibit poor affinity for murine CCR2. |
| Quantified Difference | Maintains high nanomolar potency across both species. |
| Conditions | Whole cell binding antagonism assays. |
This ensures that the compound effectively engages the target in both human cell-based assays and subsequent mouse efficacy studies, providing a reliable basis for translational research.
INCB3344 is suitable as a precursor for in vivo experimental formulations due to its demonstrated oral bioavailability. Pharmacokinetic studies in mice revealed an oral bioavailability of 47%. [1] This property allows for effective systemic exposure via oral gavage, a common and practical administration route in preclinical rodent models of chronic diseases.
| Evidence Dimension | Oral Bioavailability (Mouse) |
| Target Compound Data | 47% |
| Comparator Or Baseline | Not all tool compounds are optimized for oral absorption. |
| Quantified Difference | N/A |
| Conditions | Pharmacokinetic analysis in mice following oral administration. |
Procuring a compound with known good oral bioavailability saves significant time and resources by avoiding the need for complex formulation development or less convenient parenteral administration routes in animal studies.
INCB3344 exhibits high selectivity for CCR2, with IC50 values >1 µM against a panel of other chemokine receptors, ion channels, and GPCRs. [1] However, it was not advanced as a clinical candidate due to moderate hERG activity (IC50 = 13 µM). [2] This defines its role as a specific preclinical tool compound, where hERG activity is a known experimental parameter to control for, rather than a candidate for therapeutic development. The follow-on compound INCB3284 was developed specifically to mitigate this hERG liability. [2]
| Evidence Dimension | Selectivity & Safety Profile |
| Target Compound Data | High selectivity for CCR2; Moderate hERG activity (IC50 = 13 µM) |
| Comparator Or Baseline | INCB3284 (developed to have lower hERG activity) |
| Quantified Difference | N/A |
| Conditions | In vitro selectivity screens and hERG binding assay. |
This information is critical for procurement, as it positions INCB3344 as the right choice for preclinical target validation studies where its potency and dual-species activity are paramount and its hERG profile is manageable, but not for studies requiring a compound with a cleaner cardiovascular safety profile.
The compound's demonstrated oral bioavailability and potent, balanced activity against both human and murine CCR2 make it a primary choice for preclinical efficacy testing in mouse models of diseases like multiple sclerosis, rheumatoid arthritis, or atherosclerosis. [REFS-1, REFS-2]
For cell-based assays such as monocyte chemotaxis or calcium flux, the high potency of INCB3344 allows for effective CCR2 inhibition at low nanomolar concentrations, minimizing potential off-target confounding effects often seen with less potent, first-generation antagonists. [1]
As a well-characterized tool compound with high selectivity and known liabilities, INCB3344 is ideal for foundational research aimed at validating the role of the CCR2 pathway in various disease states before moving to more optimized, clinical-stage compounds. [REFS-1, REFS-3]